Cas no 475561-75-2 (tert-Butyl3-bromo-1H-pyrrole-1-carboxylate)

Tert-Butyl3-bromo-1H-pyrrole-1-carboxylate is a versatile organic compound with significant applications in synthetic chemistry. It features a bromo-pyrrole ring system, which offers a high degree of structural flexibility for various transformations. The presence of the tert-butyl group enhances stability and solubility, making it suitable for a wide range of reactions. This compound is particularly valuable for synthesizing complex pyrrole derivatives, providing a robust platform for drug discovery and material science research.
tert-Butyl3-bromo-1H-pyrrole-1-carboxylate structure
475561-75-2 structure
Product Name:tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
CAS No:475561-75-2
MF:C9H12BrNO2
MW:246.101081848145
MDL:MFCD20924043
CID:3993302
PubChem ID:66878053
Update Time:2025-06-18

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-1-carboxylic acid, 3-bromo-, 1,1-dimethylethyl ester
    • tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
    • 1-Boc-3-bromo-1H-pyrrole
    • 3-Bromo-pyrrole-1-carboxylic acid tert-butyl ester
    • 475561-75-2
    • SY232328
    • tert-butyl 3-bromopyrrole-1-carboxylate
    • SCHEMBL1018306
    • t-butyl 3-bromo-1H-pyrrol-1-carboxylate
    • AC6204
    • t-butyl 3-bromo-1H-pyrrole-1-carboxylate
    • CUBWQHBOCOJUCM-UHFFFAOYSA-N
    • AKOS027321953
    • DB-101709
    • MFCD20924043
    • tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
    • AUA56175
    • MDL: MFCD20924043
    • Inchi: 1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3
    • InChI Key: CUBWQHBOCOJUCM-UHFFFAOYSA-N
    • SMILES: BrC1C=CN(C=1)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 245.00514g/mol
  • Monoisotopic Mass: 245.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 31.2Ų

Experimental Properties

  • Boiling Point: 279.3±32.0℃ at 760 mmHg

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate Security Information

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tert-Butyl3-bromo-1H-pyrrole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:475561-75-2)tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
Order Number:A914754
Stock Status:in Stock
Quantity:50mg/100mg/250mg/500mg/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:53
Price ($):327.0/436.0/655.0/964.0/6573.0/1731.0
Email:sales@amadischem.com

Additional information on tert-Butyl3-bromo-1H-pyrrole-1-carboxylate

tert-Butyl 3-Bromo-1H-Pyrrole-1-Carboxylate: A Comprehensive Overview

tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, also known by its CAS number 475561-75-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and its structure incorporates a bromine atom at the 3-position and a tert-butyl ester group at the 1-position. The combination of these functional groups makes it an invaluable intermediate in the synthesis of various bioactive molecules and advanced materials.

The synthesis of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate typically involves a multi-step process, often starting from pyrrole itself. The introduction of the bromine atom at the 3-position is achieved through electrophilic substitution reactions, while the tert-butyl ester group is introduced via esterification reactions. These steps are carefully optimized to ensure high yields and purity, making it a reliable building block for further transformations.

Recent studies have highlighted the potential of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate in drug discovery. Its unique structure allows for the incorporation of various substituents, enabling researchers to explore its pharmacological properties. For instance, derivatives of this compound have shown promise in anti-inflammatory and anticancer studies, underscoring its potential as a lead compound for therapeutic agents.

In addition to its role in pharmaceutical research, tert-butyl 3-bromo-1H-pyrrole-1-carboxylate has found applications in materials science. Its ability to undergo various coupling reactions makes it an ideal precursor for constructing complex architectures, such as conjugated polymers and metalloorganic frameworks (MOFs). These materials hold great potential in energy storage, sensing, and catalysis.

The stability and reactivity of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate have been extensively studied under different reaction conditions. Researchers have demonstrated that the tert-butyl ester group not only enhances solubility but also acts as a protecting group during sensitive transformations. This dual functionality makes it a preferred choice for synthesizing sensitive intermediates without compromising reactivity.

From an environmental standpoint, the synthesis and application of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate align with green chemistry principles. Efforts are being made to develop more sustainable methods for its production, including the use of renewable feedstocks and catalytic processes that minimize waste generation.

In conclusion, tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, with its unique structure and versatile functional groups, continues to be a valuable compound in both academic research and industrial applications. As advancements in synthetic methodologies and materials science progress, this compound is expected to play an even more pivotal role in driving innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:475561-75-2)tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
A914754
Purity:99%/99%/99%/99%/99%/99%
Quantity:50mg/100mg/250mg/500mg/5g/1g
Price ($):327.0/436.0/655.0/964.0/6573.0/1731.0
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